Cas no 955370-07-7 (2-(6-Bromopyridin-2-yl)ethanol)

2-(6-Bromopyridin-2-yl)ethanol structure
955370-07-7 structure
Product Name:2-(6-Bromopyridin-2-yl)ethanol
CAS-Nr.:955370-07-7
MF:C7H8BrNO
MW:202.04852104187
MDL:MFCD10000073
CID:1007076
PubChem ID:46835713
Update Time:2024-10-25

2-(6-Bromopyridin-2-yl)ethanol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(6-Bromopyridin-2-yl)ethanol
    • 2-Bromo-6-(2-hydroxyethyl)pyridine
    • C7H8BrNO
    • 2-(6-BROMOPYRIDIN-2-YL)ETHAN-1-OL
    • BUSVXLMCEYFMCS-UHFFFAOYSA-N
    • FCH1397789
    • SY037350
    • AX8208680
    • X5060
    • 6-Bromo-2-pyridineethanol (ACI)
    • DTXSID90676536
    • CS-W007189
    • MFCD10000073
    • 955370-07-7
    • AC1439
    • DB-080297
    • EN300-1913232
    • SCHEMBL1020532
    • DS-15404
    • AKOS015856375
    • MDL: MFCD10000073
    • Inchi: 1S/C7H8BrNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2
    • InChI-Schlüssel: BUSVXLMCEYFMCS-UHFFFAOYSA-N
    • Lächelt: BrC1C=CC=C(CCO)N=1

Berechnete Eigenschaften

  • Genaue Masse: 200.979
  • Monoisotopenmasse: 200.979
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 99.6
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 33.1
  • XLogP3: 1.5

Experimentelle Eigenschaften

  • Farbe/Form: No data avaiable
  • Dichte: 1.6±0.1 g/cm3
  • Schmelzpunkt: No data available
  • Siedepunkt: 292.0±25.0 °C at 760 mmHg
  • Flammpunkt: 130.4±23.2 °C
  • PSA: 33.12000
  • LogP: 1.37890
  • Dampfdruck: No data available

2-(6-Bromopyridin-2-yl)ethanol Sicherheitsinformationen

2-(6-Bromopyridin-2-yl)ethanol Preismehr >>

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Alichem
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Matrix Scientific
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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Chemenu
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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2-(6-Bromopyridin-2-yl)ethanol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
Referenz
Internal Nucleophilic Catalyst Mediated Cyclisation/Ring Expansion Cascades for the Synthesis of Medium-Sized Lactones and Lactams
Lawer, Aggie; Rossi-Ashton, James A.; Stephens, Thomas C.; Challis, Bradley J.; Epton, Ryan G.; et al, Angewandte Chemie, 2019, 58(39), 13942-13947

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0.5 h, -70 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, -70 °C
1.3 Reagents: Sodium borohydride Solvents: Acetic acid ,  Methanol ;  -70 °C; -70 °C → 25 °C; 11 h, 25 °C
Referenz
Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design
Yu, Yang ; Huang, Junhong; He, Hu; Han, Jing; Ye, Geyan; et al, ACS Medicinal Chemistry Letters, 2023, 14(3), 297-304

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 60 min, -78 °C
1.3 Reagents: Sodium borohydride Solvents: Acetic acid ,  Methanol ;  -78 °C → rt; overnight, rt
Referenz
Preparation of carbazole and carboline derivatives useful in diagnosis, treatment and prevention of disorders associated with amyloid or amyloid-like proteins
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: 1-Cyclopropylethanol Catalysts: N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Toluene ,  Hexane ;  12 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referenz
A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives
Pajk, Spencer P.; Qi, Zisong; Sujansky, Stephen J.; Bandar, Jeffrey S., Chemical Science, 2022, 13(38), 11427-11432

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Acetic acid ,  Sodium borohydride Solvents: Methanol ;  overnight, -78 °C; -78 °C → rt
Referenz
Preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid or amyloid-like proteins, especially ocular diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  rt; 0.5 h, -70 °C
1.2 Solvents: Tetrahydrofuran ;  -70 °C; 0.5 h, -70 °C
1.3 Reagents: Acetic acid ,  Sodium borohydride Solvents: Methanol ;  -70 °C; 11 h, 20 °C
Referenz
Pyrazole-cyclopentane-macrolactone derivatives as CDK2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.3 Reagents: Acetic acid ,  Sodium borohydride Solvents: Methanol ;  -78 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
Hemilabile Benzyl Ether Enables γ-C(sp3)-H Carbonylation and Olefination of Alcohols
Tanaka, Keita ; Ewing, William R.; Yu, Jin-Quan, Journal of the American Chemical Society, 2019, 141(39), 15494-15497

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 12 h, rt
1.2 Reagents: Water ;  rt
Referenz
Diaminopyrazolo[1,5-a]pyrimidine-6-carbonitrile compounds as adenosine 2a receptor and adenosine 2b receptor antagonist and preparation thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.3 Reagents: Acetic acid ,  Sodium borohydride Solvents: Methanol ;  1.5 h, -78 °C → 10 °C
1.4 Solvents: Water
Referenz
Preparation of tyrosine derivatives, especially N-(benzoyl)-O-[2-[(pyridin-2-yl)amino]ethyl]-L-tyrosines and related compounds, as α5β1 integrin antagonists for treating solid tumors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C
1.2 Reagents: Boron trifluoride etherate ;  0 °C → rt; 2 h, rt
Referenz
2-Aminothiophene-3-carboxamide derivatives as inhibitors of janus kinases and their preparation and use in the treatment of myeloproliferative disorders and cancers
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid proteins, especially ocular diseases
, European Patent Organization, , ,

2-(6-Bromopyridin-2-yl)ethanol Raw materials

2-(6-Bromopyridin-2-yl)ethanol Preparation Products

2-(6-Bromopyridin-2-yl)ethanol Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:955370-07-7)2-(6-Bromopyridin-2-yl)ethanol
Bestellnummer:A11437
Bestandsstatus:in Stock
Menge:5g/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 22:58
Preis ($):1091.0/291.0
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:955370-07-7)2-(6-Bromopyridin-2-yl)ethanol
A11437
Reinheit:99%/99%
Menge:5g/1g
Preis ($):1091.0/291.0
Email